N-Benzyl-p-toluenesulfonamide

Descripción general

Descripción

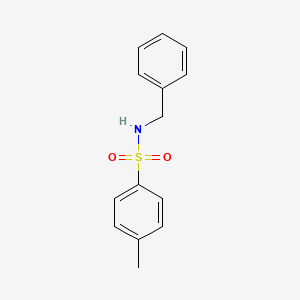

N-Benzyl-p-toluenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It is known for its role as a potent inhibitor of calcium-stimulated myosin S1 ATPase, making it significant in various biochemical and pharmacological studies . This compound is also referred to as N-Benzyl-4-methylbenzenesulfonamide and has a molecular weight of 261.34 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyl-p-toluenesulfonamide can be synthesized through the alkylation of p-toluenesulfonamide with benzyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-p-toluenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products:

Substitution: Products include various substituted sulfonamides.

Oxidation: The major product is the corresponding sulfonic acid.

Aplicaciones Científicas De Investigación

N-Benzyl-p-toluenesulfonamide, also known as N-Tosylbenzylamine, is a chemical compound with diverse applications in pharmaceutical development, organic synthesis, polymer chemistry, biochemical research, and agricultural chemistry . It has the molecular formula and a molecular weight of 261.339 g/mol .

Applications

This compound is widely utilized in various research fields due to its unique properties .

Pharmaceutical Development: this compound serves as an intermediate in synthesizing pharmaceuticals, particularly sulfonamide antibiotics crucial in treating bacterial infections . P-toluenesulfonamide is employed in synthesizing sulfonamide drugs used to treat bacterial infections . Sulfonamide-based antibiotics like sulfathiazole and sulfamethoxazole can be created using p-toluene sulfonamide .

Organic Synthesis: It is commonly used in organic chemistry as a reagent to prepare complex molecules, helping researchers create new compounds with desired properties . The N-alkylation of sulfonamides with alcohols is efficiently performed using copper catalysts, yielding N-benzyl-p-toluene sulfonamide .

Polymer Chemistry: This compound can be employed in producing specialty polymers, enhancing material properties such as thermal stability and chemical resistance, which are vital in manufacturing durable goods . P-Toluenesulfonamide is used as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final product . It can modify the chemical structure of polymers and is a valuable additive in producing high-performance materials .

Biochemical Research: this compound is utilized in studying enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets, which is essential for drug discovery .

Agricultural Chemistry: The compound can be applied in formulating agrochemicals, improving the efficacy of pesticides and herbicides, thereby supporting sustainable agricultural practices .

Myosin Inhibition: this compound (BTS) is a specific inhibitor of fast skeletal muscle fibers . It inhibits the contraction of fast skeletal muscle fibers by affecting the elementary steps of the actomyosin subfragment-1 ATPase cycle . BTS decreases the steady-state acto-S1 ATPase rate and increases the actin concentration for half-maximal activation . It also weakens the apparent affinity of S1.ADP for actin . Studies show that this compound (BTS) suppresses the contractile force almost completely at a 100 μM concentration .

Scientific Research Applications

Case Studies

- Myosin Inhibition: this compound (BTS) inhibits the Ca2+-stimulated S1 ATPase and reversibly blocks gliding motility . It weakens myosin's interaction with F-actin and suppresses force production in skinned skeletal muscle fibers . BTS is specific to skeletal muscle myosin II and less effective in suppressing contraction in rat myocardial or rabbit slow-twitch muscle and does not inhibit platelet myosin II .

- Toxicity Studies: p-Toluenesulfonamide, formed from chloramine-T, was studied for toxicity. No clinical observations or histopathologic findings were attributed to p-toluenesulfonamide exposure in 2-week studies in F344/N rats or mice .

Mecanismo De Acción

N-Benzyl-p-toluenesulfonamide exerts its effects by inhibiting the activity of myosin S1 ATPase, an enzyme crucial for muscle contraction. The compound binds to the myosin head, preventing the hydrolysis of ATP and thus inhibiting muscle contraction. This inhibition is reversible and concentration-dependent, with an IC50 value of approximately 5 µM . The molecular targets include the myosin II subfragment 1 (S1) and actin-myosin interactions .

Comparación Con Compuestos Similares

- N-Benzyl-4-methylbenzenesulfonamide

- N-Benzyl-4-bromobenzenesulfonamide

- N-Methyl-p-toluenesulfonamide

- 4-amino-N-benzylbenzenesulfonamide

Uniqueness: N-Benzyl-p-toluenesulfonamide is unique due to its specific inhibitory action on myosin S1 ATPase, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in muscle physiology and pharmacological research .

Actividad Biológica

N-Benzyl-p-toluenesulfonamide (BTS) is a small organic molecule that has gained attention for its specific inhibitory effects on skeletal muscle myosin II. This article explores the biological activity of BTS, focusing on its mechanisms of action, effects on muscle contraction, and potential applications in research and medicine.

- Molecular Formula : C₁₄H₁₅NO₂S

- Molecular Weight : 261.34 g/mol

- CAS Number : 1576-37-0

- Physical State : White to almost white powder or crystal

- Melting Point : 113.0 to 117.0 °C

BTS primarily acts as an inhibitor of the actomyosin ATPase cycle, which is crucial for muscle contraction. Research indicates that BTS decreases the steady-state acto-S1 ATPase rate by approximately tenfold and significantly affects several elementary steps in the reaction pathway:

- P(i) Release : BTS reduces the rate of inorganic phosphate (P(i)) release by over 20-fold in the absence of actin and more than 100-fold in its presence.

- S1.ADP Dissociation : The dissociation rate of S1.ADP from actin is decreased from 3.9 to 0.8 s⁻¹, indicating a weakened affinity for actin.

- Kinetic Modeling : The binding of BTS to myosin is influenced by actin association/dissociation and nucleotide state, leading to reduced ATPase activity and muscle tension suppression .

Inhibition of Muscle Contraction

BTS has been shown to effectively inhibit contraction in fast skeletal muscle fibers. Studies have demonstrated that at concentrations around 100 μM, BTS can suppress contractile force almost completely in various experimental setups. Notably, it exhibits a concentration-dependent effect on the gliding motility rate of heavy meromyosin (HMM) as well .

Table 1: Inhibitory Effects of BTS on Myosin Activity

| Concentration (μM) | Effect on Myosin S1 ATPase | Effect on Tension (Rabbit Skeletal Muscle) |

|---|---|---|

| 2 | Reversible inhibition | - |

| 5 | IC₅₀ ~5 μM | - |

| 10 | Significant inhibition | - |

| 20 | Reversible inhibition | IC₅₀ ~1 μM (Frog Muscle) |

| 100 | Complete suppression | - |

Case Studies and Research Findings

-

Study on X-ray Diffraction Patterns :

A study examined the effects of myosin inhibitors, including BTS, on X-ray diffraction patterns from rabbit psoas fibers. The findings indicated that while calcium binding to troponin was not inhibited, significant changes occurred in myosin layer-line reflections, suggesting alterations in muscle fiber structure during contraction . -

Comparative Studies with Other Inhibitors :

Comparative studies with other myosin inhibitors like blebbistatin showed that BTS has a unique profile regarding its effects on muscle contraction and ATPase activity. For instance, both BTS and blebbistatin suppressed contractile force at similar concentrations but exhibited different impacts on diffraction patterns . -

Potential Applications :

Due to its selective inhibition properties, BTS is being explored for various applications in research related to muscle physiology and pathophysiology. Its role in studying myosin function can provide insights into muscular diseases and potential therapeutic strategies .

Propiedades

IUPAC Name |

N-benzyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKAJZQYNKTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166290 | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1576-37-0 | |

| Record name | N-Benzyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1576-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-p-toluenefonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for N-Benzyl-p-Toluenesulfonamide in skeletal muscle?

A1: this compound (N-Benzyl-4-methylbenzenesulfonamide) acts as a specific inhibitor of myosin II ATPase, primarily targeting fast skeletal muscle fibers [, ]. It achieves this by binding to myosin and affecting several key steps in the actomyosin ATPase cycle. Specifically, it significantly decreases the rate of inorganic phosphate (Pi) release both in the presence and absence of actin, hinders the dissociation of the myosin-ADP complex, and weakens the binding affinity of the myosin-ADP complex to actin [, ].

Q2: How does the inhibition of the actomyosin ATPase cycle by this compound translate to its observed effects on muscle contraction and glucose uptake?

A2: By interfering with the actomyosin ATPase cycle, N-Benzyl-4-methylbenzenesulfonamide effectively prevents force production in muscle fibers. Research using rat epitrochlearis muscle demonstrated that N-Benzyl-4-methylbenzenesulfonamide significantly reduced force production and consequently decreased contraction-stimulated glucose transport []. This suggests that the force-generating capacity of muscle, influenced by the actomyosin ATPase cycle, plays a crucial role in the glucose uptake process.

Q3: Does N-Benzyl-4-methylbenzenesulfonamide influence calcium signaling in muscle cells?

A3: Studies indicate that N-Benzyl-4-methylbenzenesulfonamide does not directly interfere with calcium signaling pathways in muscle cells. Experiments using electrically stimulated muscle showed no alteration in the phosphorylation of CaMKII, a marker of cytosolic calcium levels, even in the presence of N-Benzyl-4-methylbenzenesulfonamide []. This is crucial because it allows researchers to differentiate between force-dependent and calcium-dependent mechanisms in muscle function.

Q4: Beyond its impact on force production, does N-Benzyl-4-methylbenzenesulfonamide affect other signaling pathways involved in muscle metabolism?

A4: Research suggests that N-Benzyl-4-methylbenzenesulfonamide might also influence the activity of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. Studies have shown that the contraction-induced phosphorylation of AMPK, along with its downstream target acetyl-CoA carboxylase and the glucose transport regulator TBC1D1, is inhibited by N-Benzyl-4-methylbenzenesulfonamide []. This finding highlights the potential for N-Benzyl-4-methylbenzenesulfonamide to impact energy sensing and metabolic regulation in muscle cells.

Q5: Can N-Benzyl-4-methylbenzenesulfonamide be used to study the relationship between muscle contraction and glucose uptake in cell culture models?

A5: Yes, N-Benzyl-4-methylbenzenesulfonamide has proven valuable in investigating the intricate link between muscle contraction and glucose uptake using in vitro models. Researchers successfully used N-Benzyl-4-methylbenzenesulfonamide in a C2C12 myotube model overexpressing GLUT4 to demonstrate that the acetylcholine receptor agonist carbachol, which mimics contraction, stimulates GLUT4 translocation to the cell surface []. This response was found to be partly dependent on AMPK activity, as N-Benzyl-4-methylbenzenesulfonamide partially blocked the carbachol-induced increase in surface GLUT4.

Q6: How does the use of N-Benzyl-4-methylbenzenesulfonamide advance our understanding of the molecular mechanisms governing muscle function?

A6: N-Benzyl-4-methylbenzenesulfonamide has emerged as a powerful tool for dissecting the complex interplay between force production, calcium signaling, and metabolic regulation in muscle. By specifically inhibiting myosin II ATPase and consequently force generation without directly affecting calcium levels, N-Benzyl-4-methylbenzenesulfonamide allows researchers to delineate the specific contributions of force-dependent pathways from those regulated by calcium or other signaling molecules []. This is essential for unraveling the complexities of muscle physiology and identifying potential therapeutic targets for diseases affecting muscle function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.